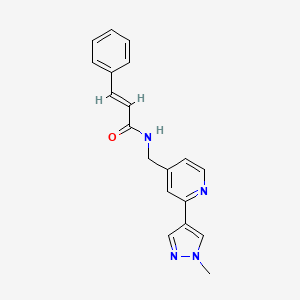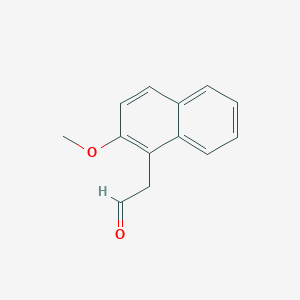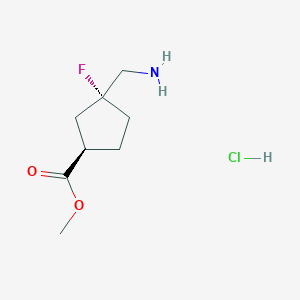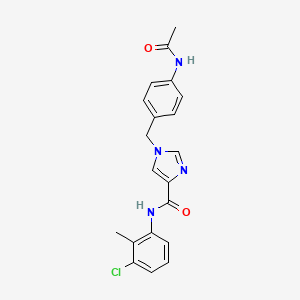
1-(4-acetamidobenzyl)-N-(3-chloro-2-methylphenyl)-1H-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-acetamidobenzyl)-N-(3-chloro-2-methylphenyl)-1H-imidazole-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features an imidazole ring, which is a common motif in many biologically active molecules, and a benzyl group substituted with an acetamido group, enhancing its potential interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-acetamidobenzyl)-N-(3-chloro-2-methylphenyl)-1H-imidazole-4-carboxamide typically involves multi-step organic synthesis. One common route includes:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the benzyl group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a suitable catalyst like aluminum chloride.
Chlorination and methylation: The chlorination and methylation of the phenyl ring can be achieved using reagents like thionyl chloride and methyl iodide, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-(4-acetamidobenzyl)-N-(3-chloro-2-methylphenyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro-substituted phenyl ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as an inhibitor of enzymes or receptors involved in disease pathways.
Biology: It may be used in studies of cell signaling and molecular interactions due to its potential to interact with biological macromolecules.
Materials Science: The compound could be explored for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-acetamidobenzyl)-N-(3-chloro-2-methylphenyl)-1H-imidazole-4-carboxamide would depend on its specific target. Generally, compounds with imidazole rings can act as enzyme inhibitors by binding to the active site and blocking substrate access. The acetamido and chloro groups may enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
1-(4-acetamidobenzyl)-N-(3-chlorophenyl)-1H-imidazole-4-carboxamide: Similar structure but lacks the methyl group on the phenyl ring.
1-(4-acetamidobenzyl)-N-(2-methylphenyl)-1H-imidazole-4-carboxamide: Similar structure but lacks the chloro group on the phenyl ring.
Uniqueness
1-(4-acetamidobenzyl)-N-(3-chloro-2-methylphenyl)-1H-imidazole-4-carboxamide is unique due to the specific combination of functional groups, which may confer distinct biological activity and chemical reactivity compared to its analogs. The presence of both chloro and methyl groups on the phenyl ring can influence its electronic properties and interactions with biological targets, potentially leading to unique pharmacological profiles.
Properties
IUPAC Name |
1-[(4-acetamidophenyl)methyl]-N-(3-chloro-2-methylphenyl)imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2/c1-13-17(21)4-3-5-18(13)24-20(27)19-11-25(12-22-19)10-15-6-8-16(9-7-15)23-14(2)26/h3-9,11-12H,10H2,1-2H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZBBSKXKUIOEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(naphthalen-2-yloxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2534501.png)
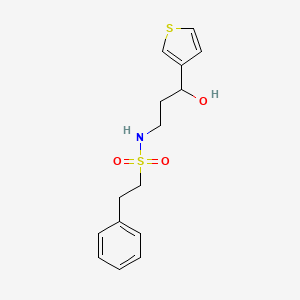
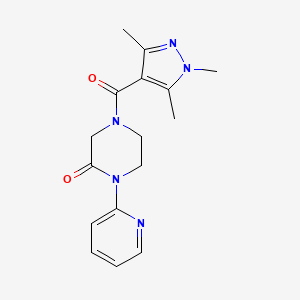
![5-CHLORO-N-(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2534504.png)

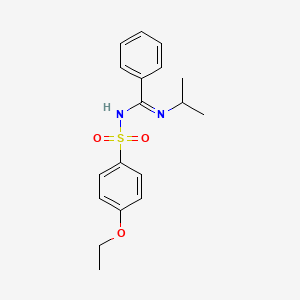
![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2534507.png)
![(E)-N-(5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2534510.png)
![N-{3-[1-(ethanesulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2534511.png)
![2-(4-chlorophenyl)-N-{1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-yl}ethene-1-sulfonamide](/img/structure/B2534512.png)
